molecular formula C22H17NO B3425625 4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide CAS No. 439095-62-2

4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide

Cat. No. B3425625
CAS RN: 439095-62-2
M. Wt: 311.4 g/mol
InChI Key: LUMYLYSCUIVWFN-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide is a chemical compound with the CAS Number: 439095-62-2 and a molecular weight of 311.38 . It has a linear formula of C22H17NO . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H17NO/c1-17-7-13-20 (14-8-17)22 (24)23-21-15-11-19 (12-16-21)10-9-18-5-3-2-4-6-18/h2-8,11-16H,1H3, (H,23,24) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that nitrogen-substituted alkynes are used in a wide number of transformations . They are precursors of highly reactive keteniminium ions and useful reagents for asymmetric synthesis .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 311.38 , and its linear formula is C22H17NO .

Scientific Research Applications

Photoinduced Ynamide Structural Reshuffling and Functionalization

This compound has been used in research related to photoinduced ynamide structural reshuffling and functionalization . The process involves the use of a blue LED lamp for irradiation, and the reaction mixtures are cooled with a fan . This research is significant as it explores the potential of ynamides in photoinduced radical cascade reactions .

Precursor of Highly Reactive Keteniminium Ions

The compound serves as a precursor of highly reactive keteniminium ions . Keteniminium ions are important in the field of organic synthesis due to their high reactivity, making them useful for a wide range of transformations .

Reagent for Asymmetric Synthesis

It is also used as a reagent for asymmetric synthesis . Asymmetric synthesis is a key process in the production of pharmaceuticals, as it allows for the selective production of one enantiomer over the other .

Design of Transformations

The compound has been used for the design of a wide number of transformations . This involves the use of nitrogen-substituted alkynes, which are strongly polarized and highly reactive building blocks .

Construction of Indole Ring System

The compound has been used in the construction of inaccessible/challenging indole ring systems . Indoles are favorable structural motifs that appear in numerous marketed drugs, the pharmaceutical industry, drug discovery, material chemistry and numerous other fields .

Structural Modification of Bioactive Compounds

The available active C–I bonds in the products can be used to achieve structural modification of bioactive compounds, drugs and drug leads, as well as natural products . This is particularly important in the field of drug discovery, where slight modifications to a compound’s structure can significantly alter its biological activity .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include measures to take in case of exposure or if specific incidents occur .

properties

IUPAC Name

4-methyl-N-[4-(2-phenylethynyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO/c1-17-7-13-20(14-8-17)22(24)23-21-15-11-19(12-16-21)10-9-18-5-3-2-4-6-18/h2-8,11-16H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMYLYSCUIVWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409793
Record name 1T-1161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide

CAS RN

439095-62-2, 4699-24-5
Record name 4-Methyl-N-[4-(2-phenylethynyl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1T-1161
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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